molecular formula C12H14ClNO3S B11784399 2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride

Katalognummer: B11784399
Molekulargewicht: 287.76 g/mol
InChI-Schlüssel: HWGYDHWZLGAKTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring attached to a benzene sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride typically involves the reaction of 2-ethylbenzenesulfonyl chloride with 2-oxopyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfonyl Hydrides: Formed by reduction.

Wirkmechanismus

The mechanism of action of 2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules . The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-3-(2-oxopyrrolidin-1-YL)benzene-1-sulfonyl chloride is unique due to the presence of both the ethyl group and the pyrrolidinone ring, which confer specific reactivity and properties. This combination makes it particularly useful in applications requiring selective modification of molecules.

Eigenschaften

Molekularformel

C12H14ClNO3S

Molekulargewicht

287.76 g/mol

IUPAC-Name

2-ethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

InChI

InChI=1S/C12H14ClNO3S/c1-2-9-10(14-8-4-7-12(14)15)5-3-6-11(9)18(13,16)17/h3,5-6H,2,4,7-8H2,1H3

InChI-Schlüssel

HWGYDHWZLGAKTB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC=C1S(=O)(=O)Cl)N2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.